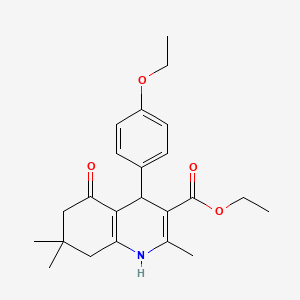
(2Z)-2-(hydroxyimino)-N,N,N-trimethyl-3-oxobutan-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2Z)-2-(HYDROXYIMINO)-3-OXOBUTYL]TRIMETHYLAZANIUM is a chemical compound characterized by its unique structure, which includes a hydroxyimino group and a trimethylazanium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2Z)-2-(HYDROXYIMINO)-3-OXOBUTYL]TRIMETHYLAZANIUM typically involves the reaction of α-hydroxyamino oximes with ethyl acetoacetate or ethyl α-methylacetoacetate. The reaction conditions often include the use of acetic acid salts and room temperature settings. The yields of the desired product can vary, with reported yields ranging from 14% to 62% depending on the specific reactants and conditions used .
Industrial Production Methods
Industrial production methods for [(2Z)-2-(HYDROXYIMINO)-3-OXOBUTYL]TRIMETHYLAZANIUM are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
[(2Z)-2-(HYDROXYIMINO)-3-OXOBUTYL]TRIMETHYLAZANIUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation can yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a variety of substituted compounds depending on the nucleophile used.
Scientific Research Applications
[(2Z)-2-(HYDROXYIMINO)-3-OXOBUTYL]TRIMETHYLAZANIUM has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(2Z)-2-(HYDROXYIMINO)-3-OXOBUTYL]TRIMETHYLAZANIUM involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the trimethylazanium moiety can interact with negatively charged regions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 2-(hydroxyimino)-3-oxo-, ethyl ester, (2Z)-: This compound shares a similar hydroxyimino group but differs in its ester functionality.
Benzyl (2Z)-2-(hydroxyimino)-3-oxobutanoate: Another similar compound with a benzyl group instead of the trimethylazanium moiety.
Uniqueness
[(2Z)-2-(HYDROXYIMINO)-3-OXOBUTYL]TRIMETHYLAZANIUM is unique due to its trimethylazanium group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H15N2O2+ |
|---|---|
Molecular Weight |
159.21 g/mol |
IUPAC Name |
[(2Z)-2-hydroxyimino-3-oxobutyl]-trimethylazanium |
InChI |
InChI=1S/C7H14N2O2/c1-6(10)7(8-11)5-9(2,3)4/h5H2,1-4H3/p+1 |
InChI Key |
RWBBHBNKJAPDEL-UHFFFAOYSA-O |
Isomeric SMILES |
CC(=O)/C(=N\O)/C[N+](C)(C)C |
Canonical SMILES |
CC(=O)C(=NO)C[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(4-methoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11704259.png)

![6-methyl-3-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}-1,2,4-triazin-5-ol](/img/structure/B11704263.png)
![3-[4-(Heptyloxy)phenyl]-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11704272.png)



![4-{[3-(Morpholin-4-ylcarbonyl)-1-adamantyl]carbonyl}morpholine](/img/structure/B11704302.png)

![Ethyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate](/img/structure/B11704317.png)
![N'-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11704318.png)
![(4Z)-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11704330.png)
![2-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11704339.png)
